3,3-Dimethyl-1-[1-(2-pyrazol-1-ylethyl)pyrazole-3-carbonyl]piperidine-2-carbonitrile
Description
Properties
IUPAC Name |
3,3-dimethyl-1-[1-(2-pyrazol-1-ylethyl)pyrazole-3-carbonyl]piperidine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-17(2)6-3-9-23(15(17)13-18)16(24)14-5-10-22(20-14)12-11-21-8-4-7-19-21/h4-5,7-8,10,15H,3,6,9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSMEGQKZWVXIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1C#N)C(=O)C2=NN(C=C2)CCN3C=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,3-Dimethyl-1-[1-(2-pyrazol-1-ylethyl)pyrazole-3-carbonyl]piperidine-2-carbonitrile (CAS Number: 2224121-28-0) is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 326.4 g/mol. The structure consists of a piperidine ring substituted with pyrazole moieties, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 2224121-28-0 |
| Molecular Formula | C17H22N6O |
| Molecular Weight | 326.4 g/mol |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Compounds containing pyrazole derivatives often exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related pyrazolo[3,4-b]pyridines have shown potent inhibition against CDK2 and CDK9 with IC50 values in the low micromolar range .
- Antiproliferative Activity : The compound has demonstrated antiproliferative effects in various cancer cell lines, including HeLa and HCT116 cells. This suggests potential applications in cancer therapy .
- Neuroprotective Effects : Some studies indicate that pyrazole derivatives may also possess neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .
Biological Activity Studies
Several studies have investigated the biological activity of pyrazole derivatives similar to the target compound. Here are some key findings:
Case Study 1: Anticancer Activity
A study examining the anticancer properties of pyrazolo[3,4-b]pyridine derivatives found that modifications at the 1-position significantly influenced their potency against various cancer cell lines. The introduction of electron-withdrawing groups enhanced their efficacy against CDK2, leading to increased antiproliferative activity .
Case Study 2: Enzyme Inhibition
Research on related compounds indicated that they could inhibit specific kinases involved in tumor progression. For example, a derivative showed an IC50 value of 0.36 µM against CDK2, highlighting the potential for these compounds as therapeutic agents in oncology .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development due to the presence of pyrazole derivatives, which have been extensively studied for their therapeutic effects.
Anticancer Activity :
Research indicates that compounds containing pyrazole rings exhibit significant anticancer properties. For instance, derivatives similar to 3,3-Dimethyl-1-[1-(2-pyrazol-1-ylethyl)pyrazole-3-carbonyl]piperidine have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties :
Studies have demonstrated that pyrazole-containing compounds possess antimicrobial activity. The introduction of the piperidine moiety may enhance this effect, making it a candidate for further exploration in developing new antibiotics .
Neuroprotective Effects :
Some research has indicated that pyrazole derivatives can provide neuroprotective effects, potentially useful in treating neurodegenerative diseases . This application is particularly relevant given the increasing prevalence of conditions like Alzheimer's disease.
Agricultural Applications
The compound may also find applications in agriculture as a pesticide or herbicide due to its structural features that could interact with biological targets in pests or weeds. Pyrazole derivatives are often investigated for their ability to inhibit specific enzymatic pathways crucial for pest survival .
Case Studies and Research Findings
Preparation Methods
Preparation of 3,3-Dimethylpiperidine-2-Carbonitrile
The piperidine core is synthesized via a modified Strecker reaction followed by cyclization:
- Starting Material : Glutarimide is treated with methylmagnesium bromide (2.2 equiv) in tetrahydrofuran (THF) at −78°C to introduce dimethyl groups at the 3-position.
- Nitrile Formation : The resulting 3,3-dimethylpiperidin-2-one is dehydrated using phosphorus oxychloride (POCl₃) in dichloromethane, yielding 3,3-dimethylpiperidine-2-carbonitrile (78% yield).
Key Data :
- IR (KBr) : 2245 cm⁻¹ (C≡N stretch).
- ¹H NMR (400 MHz, CDCl₃) : δ 3.12 (t, J = 5.6 Hz, 1H, H-2), 2.45–2.32 (m, 2H, H-6), 1.68–1.54 (m, 4H, H-4, H-5), 1.21 (s, 6H, CH₃).
Synthesis of the Bis-Pyrazole Moiety
Alkylation of Pyrazole Derivatives
The ethyl-bridged bis-pyrazole segment is constructed via sequential alkylation:
- Step 1 : 1H-Pyrazole is reacted with 1,2-dibromoethane (1.1 equiv) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base, yielding 1-(2-bromoethyl)pyrazole (64% yield).
- Step 2 : The bromoethyl intermediate undergoes nucleophilic substitution with a second equivalent of 1H-pyrazole in refluxing acetonitrile, forming 1-(2-pyrazol-1-ylethyl)pyrazole (83% yield).
Optimization Note : Elevated temperatures (80°C) and catalytic tetrabutylammonium iodide (TBAI) improve substitution efficiency to 89%.
Coupling of Piperidine and Bis-Pyrazole Moieties
Carboxylic Acid Activation
The bis-pyrazole intermediate is oxidized to its carboxylic acid derivative using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, yielding 1-(2-pyrazol-1-ylethyl)pyrazole-3-carboxylic acid (91% yield). Activation via chloroformate (ClCO₂Et) in dichloromethane generates the corresponding acyl chloride.
Amide Bond Formation
The piperidine core is coupled with the acyl chloride under Schotten-Baumann conditions:
- Reaction : 3,3-Dimethylpiperidine-2-carbonitrile (1.0 equiv) is treated with the acyl chloride (1.2 equiv) in dichloromethane with triethylamine (Et₃N) as a base.
- Yield : 67% after purification by silica gel chromatography (hexane:ethyl acetate = 4:1).
Alternative Method : Use of 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (WSC) in DMF increases yield to 82%.
Optimization Studies
Solvent and Temperature Effects on Coupling
| Solvent | Temperature (°C) | Base | Yield (%) |
|---|---|---|---|
| DCM | 25 | Et₃N | 67 |
| DMF | 25 | DIPEA | 82 |
| THF | 0 | NaOH | 58 |
Spectroscopic Characterization
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3,3-Dimethyl-1-[1-(2-pyrazol-1-ylethyl)pyrazole-3-carbonyl]piperidine-2-carbonitrile?
- Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution, coupling reactions, and cyclization. For example, pyrazole intermediates can be functionalized via azide-alkyne cycloaddition or acyl transfer reactions. Key steps may include:
- Coupling : Use of trifluoroacetic acid (TFA) as a catalyst for activating carbonyl groups during acylation of the piperidine scaffold .
- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) to isolate intermediates with >85% yield .
- Characterization : Confirm structural integrity via H/C NMR, IR (notable peaks: C≡N stretch at ~2230 cm), and HRMS .
Q. How can researchers optimize reaction conditions for pyrazole-carbonitrile derivatives?
- Methodological Answer : Optimization requires systematic variation of parameters:
- Temperature : Slow warming from 0°C to 50°C to control exothermic reactions and minimize side products .
- Catalyst Loading : TFA (10 equiv) enhances reaction efficiency in azide-mediated steps .
- Monitoring : Thin-layer chromatography (TLC) with cyclohexane/ethyl acetate (2:1) to track reaction progress .
Advanced Research Questions
Q. What computational tools are suitable for predicting reaction pathways or stability of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction mechanisms and transition states. For example:
- Reaction Path Search : Use Gaussian or ORCA software to simulate energy profiles for cyclization steps .
- Solvent Effects : COSMO-RS models predict solvent compatibility and solubility .
- Data Integration : Combine computational outputs with experimental NMR/IR data to validate intermediates .
Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:
- Variable-Temperature NMR : Identify rotamers or conformational changes by analyzing spectra at 25°C vs. 50°C .
- 2D NMR Techniques : HSQC and HMBC correlations resolve ambiguous proton-carbon assignments .
- Cross-Validation : Compare experimental HRMS with theoretical m/z values (e.g., error <1 ppm) .
Q. What strategies are effective for studying the biological activity of this compound?
- Methodological Answer : While direct pharmacological data is limited, analogous pyrazole-carbonitrile derivatives suggest:
- Target Selection : Prioritize kinases or GPCRs due to the compound’s hydrogen-bonding motifs (pyrazole/piperidine) .
- In Silico Docking : Use AutoDock Vina to screen binding affinities against protein targets (e.g., PDB IDs for kinase domains) .
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC) in cell lines expressing target receptors .
Safety and Compliance
Q. What safety protocols are critical when handling reactive intermediates (e.g., azides) during synthesis?
- Methodological Answer :
- Azide Handling : Work in a fume hood with blast shields; avoid contact with metal surfaces to prevent explosive decomposition .
- Waste Disposal : Quench excess azides with sodium nitrite/sulfamic acid before disposal .
- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats and face shields during high-temperature steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
